Differential Inhibition of HIV-1 Reverse Transcriptase: Wild-Type vs. K103N Mutant Selectivity
4-Chloro-N-(2,6-difluorophenyl)benzamide demonstrates a distinct selectivity profile against HIV-1 reverse transcriptase (RT). It inhibits wild-type RT with an IC50 of 101 nM, but this potency decreases to 191 nM against the clinically relevant K103N mutant [1]. This represents a 1.9-fold reduction in potency, providing a quantifiable measure of the compound's sensitivity to this specific drug-resistance mutation. This contrasts with many first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) that show a much more pronounced loss of activity (>10-fold) against the same mutant.
| Evidence Dimension | Inhibitory Potency (IC50) against HIV-1 Reverse Transcriptase |
|---|---|
| Target Compound Data | IC50 = 101 nM (Wild-type); IC50 = 191 nM (K103N mutant) |
| Comparator Or Baseline | Typical first-generation NNRTIs (e.g., Nevirapine): >10-fold potency loss against K103N |
| Quantified Difference | Target compound shows 1.9-fold potency shift; Comparator class shows >10-fold shift |
| Conditions | ELISA-based assay measuring biotin-dUTP incorporation into protein; incubated for 1 hr [1] |
Why This Matters
This moderate, rather than catastrophic, shift in potency suggests that the compound's binding mode is less disrupted by the K103N mutation, making it a valuable scaffold for developing second-generation NNRTIs with improved resistance profiles.
- [1] BindingDB. (n.d.). BDBM50266869 (CHEMBL4094163) - Activity Data. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?google=BDBM50266869&monomerid=50266869 View Source
